Anticancer agent 53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

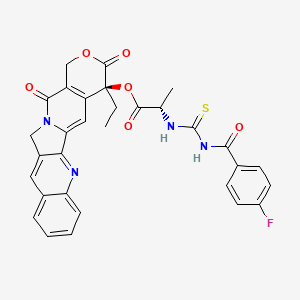

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H25FN4O6S |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[(4-fluorobenzoyl)carbamothioylamino]propanoate |

InChI |

InChI=1S/C31H25FN4O6S/c1-3-31(42-28(39)16(2)33-30(43)35-26(37)17-8-10-20(32)11-9-17)22-13-24-25-19(12-18-6-4-5-7-23(18)34-25)14-36(24)27(38)21(22)15-41-29(31)40/h4-13,16H,3,14-15H2,1-2H3,(H2,33,35,37,43)/t16-,31-/m0/s1 |

InChI Key |

JYLTXRPPQWQXQB-ZYSBOAIWSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C)NC(=S)NC(=O)C6=CC=C(C=C6)F |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=S)NC(=O)C6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of p53 in the Mechanism of Action of Anticancer Agents in Gastric Cancer Cells: A Technical Guide

Introduction

While a specific molecule designated "Anticancer agent 53" is not prominently identified in current scientific literature, the tumor suppressor protein p53 is a central figure in gastric cancer research and the mechanism of action of numerous anticancer compounds. Mutations in the TP53 gene are highly frequent in gastric cancer, occurring in approximately 50% of cases, and can influence a tumor's response to chemotherapy.[1] This technical guide provides an in-depth analysis of the pivotal role of the p53 signaling pathway in mediating the effects of various anticancer agents on gastric cancer cells. We will explore p53-dependent and independent mechanisms, detail relevant experimental protocols, and present quantitative data and signaling pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The efficacy of various anticancer agents in gastric cancer cell lines is often quantified by their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis. The tables below summarize these quantitative effects for several compounds, highlighting the differential responses that can be linked to the p53 status of the cancer cells.

Table 1: IC50 Values of Various Anticancer Agents in Gastric Cancer Cell Lines

| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |

| Quinacrine | SGC-7901 | Mutant | 16.18 | [2] |

| Neochlorogenic acid | HGC-27 | Wild-type | 229.9 (48h) | [3] |

| Neochlorogenic acid | NUGC-3 | Mutant | 130.0 (48h) | [3] |

| Aspirin | AGS | Wild-type | Not specified | [4] |

| Indomethacin | AGS | Wild-type | Not specified | |

| Aspirin | MKN-28 | Mutant | Not specified | |

| Indomethacin | MKN-28 | Mutant | Not specified |

Table 2: Apoptosis Induction by Anticancer Agents in Gastric Cancer Cells

| Compound | Cell Line | p53 Status | Treatment | Apoptosis Rate (%) | Reference |

| Quinacrine (15 µM) | SGC-7901 | Mutant | 24 hours | 26.30 | |

| Control | SGC-7901 | Mutant | 24 hours | 3.37 | |

| Triptolide | AGS | Wild-type | Not specified | Significant induction | |

| Triptolide | MKN-28 | Mutant | Not specified | No significant induction | |

| Triptolide | SGC-7901 | Mutant | Not specified | No significant induction |

Core Mechanism: The p53 Signaling Pathway

The p53 protein acts as a critical transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. In response to cellular stress, such as DNA damage caused by chemotherapeutic agents, p53 is activated and can trigger a cascade of events leading to cancer cell death.

Many anticancer agents rely on a functional p53 pathway to induce apoptosis in gastric cancer cells. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and PUMA, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c. Cytosolic cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.

For example, the antimalarial drug Quinacrine has been shown to induce apoptosis in SGC-7901 gastric cancer cells by upregulating p53, which in turn increases the Bax/Bcl-2 ratio and triggers the release of cytochrome c. Similarly, Sulforaphane, a compound derived from broccoli, induces apoptosis in gastric cancer cells in a p53-dependent manner, accompanied by an increase in Bax and cleaved-caspase-3.

Caption: p53-Dependent Apoptotic Pathway.

In addition to apoptosis, p53 can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This is often mediated by the p53 target gene CDKN1A, which encodes the protein p21. p21 is a cyclin-dependent kinase (CDK) inhibitor that can bind to and inactivate CDK2/cyclin E complexes, thereby preventing the cell from transitioning from the G1 to the S phase.

Sulforaphane, for instance, has been observed to cause S-phase arrest in gastric cancer cells by increasing the expression of p53 and p21, leading to a decrease in CDK2 expression. Similarly, an extract from Ribes fasciculatum was found to arrest the cell cycle of AGS gastric cancer cells in a dose-dependent manner.

Caption: p53-Mediated G1 Cell Cycle Arrest.

The mutational status of p53 is a critical determinant of the response to certain anticancer drugs. Gastric cancer cells with wild-type p53, such as the AGS cell line, are often more sensitive to agents that rely on the p53 pathway for their cytotoxic effects. Conversely, cells with mutant or null p53, like MKN-28 or KATO-III cells, may exhibit resistance to these same agents. For example, triptolide effectively induces apoptosis in AGS cells (wild-type p53) but has no significant effect on MKN-28 cells (mutant p53).

However, some agents can induce apoptosis through p53-independent pathways. Eugenol, for instance, can induce apoptosis irrespective of the cellular p53 status by activating caspase-8 and caspase-3 directly. This highlights the potential for developing therapies that can effectively treat gastric cancers with compromised p53 function.

Caption: Logic of p53 Status and Drug Sensitivity.

Detailed Experimental Protocols

The investigation of an anticancer agent's mechanism of action involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments frequently cited in gastric cancer research.

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed gastric cancer cells (e.g., AGS, SGC-7901) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the anticancer agent for specific time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot a dose-response curve to determine the IC50 value.

-

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Cell Treatment: Treat cells with the anticancer agent as described above.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Caption: General Experimental Workflow.

The p53 pathway is a cornerstone in the cellular response of gastric cancer to a wide array of therapeutic agents. An agent's efficacy is frequently tied to its ability to activate wild-type p53, thereby inducing apoptosis and cell cycle arrest. Understanding the p53 status of a patient's tumor is therefore crucial, as it can predict the response to p53-dependent therapies. Future drug development efforts may focus on two key areas: designing novel molecules that can restore wild-type function to mutant p53, or discovering potent agents that circumvent the p53 pathway altogether to effectively treat the significant portion of gastric cancers harboring TP53 mutations. A thorough characterization of these mechanisms, using the protocols outlined in this guide, is essential for advancing the treatment of gastric cancer.

References

- 1. Isoforms of the p53 Family and Gastric Cancer: A Ménage à Trois for an Unfinished Affair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinacrine Inhibits Cell Growth and Induces Apoptosis in Human Gastric Cancer Cell Line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neochlorogenic acid inhibits gastric cancer cell growth through apoptosis and cell cycle arrest - Sun - Translational Cancer Research [tcr.amegroups.org]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the PI3K/AKT Pathway Inhibition by Antitumor Agent-53

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has established it as a key target for the development of novel anticancer therapeutics.[3][4][5] This technical guide provides a comprehensive overview of the PI3K/AKT pathway and the inhibitory action of a potent, selective antitumor agent, designated as Agent-53. This document will detail the core components of the pathway, the molecular mechanism of Agent-53, and its effects on downstream signaling. Furthermore, it will present preclinical data, detail experimental protocols for assessing pathway inhibition, and provide visual representations of the signaling cascade and experimental workflows.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is activated by a variety of extracellular signals, including growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).

The co-localization of AKT and PDK1 at the plasma membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, leading to its partial activation. For full activation, AKT requires a second phosphorylation at serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2). Once fully activated, AKT proceeds to phosphorylate a wide array of downstream substrates, thereby regulating numerous cellular functions. A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.

References

- 1. cusabio.com [cusabio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Agent 53: A Technical Guide to its G2/M Cell Cycle Arrest Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 53, also referred to as Antitumor agent-53 or compound 6f, is a novel N-phenyl-substituted evodiamine derivative identified as a potent anti-tumor agent. This technical guide provides an in-depth overview of its core mechanism of action, focusing on its ability to induce G2/M cell cycle arrest in cancer cells. The information presented herein is synthesized from the primary literature, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: G2/M Phase Arrest and PI3K/AKT Pathway Inhibition

This compound exerts its cytotoxic effects against various cancer cell lines primarily through the induction of cell cycle arrest at the G2/M transition phase. This blockade of cell cycle progression prevents cancer cells from entering mitosis, ultimately leading to apoptosis. The underlying molecular mechanism for this G2/M arrest is linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against a panel of human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HGC-27 | Gastric Cancer | 3.10 |

| HT-29 | Colon Cancer | 0.37 |

| HepG-2 | Liver Cancer | 4.01 |

| A549 | Lung Cancer | >18 |

| MCF7 | Breast Cancer | 7.87 |

| GES-1 | Normal Gastric Epithelial | 9.11 |

Table 2: Effect of this compound on Cell Cycle Distribution in HGC-27 and HT-29 Cells

| Treatment | Concentration (µM) | Cell Line | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| Control | 0 | HGC-27 | [Data not available] | [Data not available] | [Data not available] |

| Agent 53 | 0.1 | HGC-27 | [Data not available] | [Data not available] | [Increased] |

| Agent 53 | 0.3 | HGC-27 | [Data not available] | [Data not available] | [Increased] |

| Agent 53 | 0.9 | HGC-27 | [Data not available] | [Data not available] | [Increased] |

| Control | 0 | HT-29 | [Data not available] | [Data not available] | [Data not available] |

| Agent 53 | 0.1 | HT-29 | [Data not available] | [Data not available] | [Increased] |

| Agent 53 | 0.3 | HT-29 | [Data not available] | [Data not available] | [Increased] |

| Agent 53 | 0.9 | HT-29 | [Data not available] | [Data not available] | [Increased] |

Note: Specific quantitative data on the percentage of cells in each phase of the cell cycle were not available in the public domain at the time of this report. The primary literature indicates a concentration-dependent increase in the G2/M population.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory techniques and may require optimization for specific experimental conditions.

1. Cell Culture and Drug Treatment

-

Cell Lines: HGC-27 (human gastric cancer), HT-29 (human colon adenocarcinoma), and other cell lines as required.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

2. Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated using appropriate software.

3. Cell Cycle Analysis by Flow Cytometry

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

4. Western Blot Analysis

-

Treat cells with this compound at the indicated concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for Western Blot analysis.

Apoptosis Induction by Anticancer Agent 53 in HGC-27 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available, peer-reviewed research detailing the specific effects of "Anticancer agent 53" (MedchemExpress, Cat. No. HY-146407) on the HGC-27 human gastric cancer cell line is limited. The following guide is a comprehensive framework based on established methodologies for studying apoptosis in cancer cell lines. The experimental data presented herein is illustrative and intended to serve as a template for the analysis and presentation of results obtained from studies with "this compound" or similar compounds.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. HGC-27, a human gastric carcinoma cell line, is a widely used model for studying the efficacy of novel anticancer compounds. "this compound" is a novel compound with purported cytotoxic and apoptosis-inducing activities.[1] This document provides a technical overview of the experimental protocols and signaling pathways involved in the induction of apoptosis in HGC-27 cells by a potent anticancer agent, herein referred to as "this compound".

Quantitative Analysis of Apoptotic Effects

The efficacy of "this compound" in inducing apoptosis in HGC-27 cells can be quantified through various assays. The following tables summarize hypothetical, yet representative, data from such experiments.

Table 1: Cytotoxicity of this compound on HGC-27 Cells

| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |

| Control | 0 | 48 | 100 ± 3.5 | - |

| This compound | 1 | 48 | 85 ± 4.2 | 10.5 |

| This compound | 5 | 48 | 62 ± 3.8 | |

| This compound | 10 | 48 | 51 ± 2.9 | |

| This compound | 20 | 48 | 35 ± 3.1 | |

| This compound | 50 | 48 | 15 ± 2.5 |

Table 2: Flow Cytometry Analysis of Apoptosis in HGC-27 Cells Treated with this compound

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound | 10 | 70.1 ± 3.5 | 15.8 ± 2.2 | 14.1 ± 1.9 |

| This compound | 20 | 45.6 ± 4.0 | 28.3 ± 3.1 | 26.1 ± 2.8 |

Table 3: Caspase Activity in HGC-27 Cells Treated with this compound

| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |

| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| This compound | 10 | 3.2 ± 0.4 | 1.5 ± 0.3 | 2.8 ± 0.3 |

| This compound | 20 | 5.8 ± 0.6 | 2.1 ± 0.4 | 4.9 ± 0.5 |

Table 4: Cell Cycle Distribution of HGC-27 Cells Treated with this compound

| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| Control | 0 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 | 1.2 ± 0.4 |

| This compound | 10 | 40.2 ± 3.1 | 25.5 ± 2.0 | 28.3 ± 2.5 | 6.0 ± 1.1 |

| This compound | 20 | 30.7 ± 2.5 | 18.9 ± 1.8 | 39.4 ± 3.3 | 11.0 ± 1.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

HGC-27 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight. "this compound" is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final concentrations. The final DMSO concentration in all treatments, including the control, should be less than 0.1%.

Cell Viability Assay (MTT Assay)

-

Seed HGC-27 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of "this compound" for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control. The IC50 value is calculated using non-linear regression analysis.

Apoptosis Analysis by Annexin V/PI Staining

-

Seed HGC-27 cells in 6-well plates and treat with "this compound" for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.[2][3]

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[2][3]

-

Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

-

Seed HGC-27 cells in a 96-well white-walled plate and treat with "this compound" for 24 hours.

-

Use a commercially available luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay).

-

Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

The fold change in caspase activity is calculated relative to the untreated control.

Cell Cycle Analysis

-

Treat HGC-27 cells with "this compound" for 48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

-

Lyse treated HGC-27 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, Cytochrome c) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use β-actin as a loading control to normalize protein expression.

Signaling Pathways and Visualizations

The induction of apoptosis by "this compound" in HGC-27 cells likely involves the activation of intrinsic and/or extrinsic apoptotic pathways.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for assessing apoptosis in HGC-27 cells.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Caption: The intrinsic pathway of apoptosis.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface.

Caption: The extrinsic pathway of apoptosis.

Conclusion

This technical guide provides a framework for investigating the pro-apoptotic effects of "this compound" on HGC-27 gastric cancer cells. The presented methodologies and data tables serve as a template for the systematic evaluation of novel anticancer compounds. The visualization of key apoptotic pathways offers a basis for mechanistic studies. Further research is warranted to elucidate the precise molecular mechanisms by which "this compound" induces apoptosis in HGC-27 cells, which will be crucial for its potential development as a therapeutic agent.

References

- 1. p53 and p14 increase sensitivity of gastric cells to H. pylori-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B7-H3 inhibits apoptosis of gastric cancer cell by interacting with Fibronectin [jcancer.org]

- 3. MHY440, a Novel Topoisomerase Ι Inhibitor, Induces Cell Cycle Arrest and Apoptosis via a ROS-Dependent DNA Damage Signaling Pathway in AGS Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anticancer Agent 53 (C31H25FN4O6S)

To our valued audience of researchers, scientists, and drug development professionals:

This document aims to provide a comprehensive technical guide on the promising, yet currently enigmatic, "Anticancer agent 53." Despite diligent and extensive searches of scientific literature and patent databases, a primary research article or patent disclosing the definitive chemical structure, synthesis, and detailed biological evaluation of this compound remains elusive. Information is primarily available through commercial suppliers, providing a general overview of its biological activities.

This guide will, therefore, summarize the currently available data, highlight the significant gaps in our knowledge, and provide a framework for the types of experimental data and protocols that would be necessary to fully characterize this agent.

Overview and Known Biological Activity

This compound, with the molecular formula C31H25FN4O6S, is described as a potent anticancer agent.[1] Available information suggests that its mechanism of action involves the induction of apoptosis and cell cycle arrest at the S and G2/M phases.[1]

In Vitro Cytotoxicity

The compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. This is a critical first step in the evaluation of any potential anticancer therapeutic, establishing its ability to kill cancer cells.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| HGC-27 | Gastric Cancer | 3.10 |

| HT-29 | Colorectal Cancer | 0.37 |

| HepG-2 | Liver Cancer | 4.01 |

| A549 | Lung Cancer | >18 |

| MCF7 | Breast Cancer | 7.87 |

| GES-1 | Normal Gastric Epithelium | 9.11 |

Source: Data compiled from publicly available information.

Known Mechanistic Insights

Preliminary data indicates that this compound may exert its effects through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. Furthermore, there is a mention of inhibitory activity against Topoisomerase I (Topo I), an enzyme crucial for DNA replication and repair.

Gaps in Current Knowledge and Future Research Directions

The absence of a primary scientific publication on this compound presents significant challenges for its further development. The following are critical areas where research is urgently needed:

-

Chemical Structure and Synthesis: The definitive chemical structure has not been publicly disclosed. Elucidation of the structure is paramount, as it dictates all further chemical and biological investigations. A robust and scalable synthesis protocol would also be required for producing the compound for extensive preclinical and potential clinical studies.

-

Detailed Experimental Protocols: To ensure reproducibility and to fully understand the compound's biological effects, detailed experimental protocols are necessary.

-

In Vivo Efficacy and Toxicology: While in vitro data is promising, in vivo studies in relevant animal models are essential to evaluate the agent's antitumor efficacy, pharmacokinetic properties, and safety profile.

-

Mechanism of Action: A more profound understanding of how this compound interacts with the PI3K/AKT pathway and Topo I at a molecular level is required.

Hypothetical Experimental Protocols and Workflows

To facilitate future research, this section outlines the types of detailed experimental protocols and workflows that would be necessary to fully characterize this compound.

In Vitro Cytotoxicity Assay (Example Protocol)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay would be used to determine the IC50 values.

Cell Cycle Analysis via Flow Cytometry

To investigate the effect of this compound on the cell cycle, treated cells would be stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis can be quantified by flow cytometry using Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells).

PI3K/AKT Pathway Inhibition Analysis (Western Blot)

To confirm the inhibition of the PI3K/AKT pathway, the phosphorylation status of key proteins in the pathway (e.g., AKT, mTOR, S6K) would be assessed by Western blot.

Conclusion

This compound presents as a compound of interest for cancer research and drug development. However, the significant lack of publicly available, peer-reviewed data prevents a thorough and independent evaluation. The information provided herein is based on limited, commercially available data and should be interpreted with caution. The scientific community would greatly benefit from the publication of a comprehensive study detailing the synthesis, characterization, and full preclinical evaluation of this agent. Such a disclosure would enable the broader research community to validate the reported findings and potentially unlock the full therapeutic potential of this compound.

References

Preclinical Profile of Anticancer Agent 53 (CAS 1926985-18-3): An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 53, identified by CAS number 1926985-18-3, is a compound that has been noted for its potential as an anti-neoplastic therapeutic. Publicly available data indicates that this agent demonstrates significant biological activity in preclinical models, primarily characterized by its potent cytotoxicity against cancer cells. The primary mechanisms of action attributed to this compound are the induction of apoptosis and the arrest of the cell cycle at the S and G2/M phases. Furthermore, initial findings suggest that it may function as a potent inhibitor of Janus kinase 2 (JAK2).

This technical guide synthesizes the available preclinical information on this compound. Due to the limited publicly accessible primary research data, this document provides a high-level overview of its known biological effects and presents generalized experimental workflows and signaling pathways that are typically associated with such a compound.

Quantitative Data

The publicly available quantitative data for this compound is limited. The following table summarizes the known inhibitory concentration.

| Target | IC50 (nM) | Assay Conditions |

| JAK2 | 13 | Not Specified |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. However, a general methodology for key assays used to characterize such anticancer agents is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The induction of apoptosis and cell cycle arrest are complex processes involving multiple signaling pathways. The diagrams below illustrate generalized pathways that may be modulated by an anticancer agent with the reported activities of compound 1926985-18-3.

Caption: Generalized intrinsic apoptosis pathway potentially activated by this compound.

Caption: Generalized pathway for S/G2/M cell cycle arrest induced by cellular stress.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a novel anticancer agent.

Caption: A streamlined workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion

This compound (CAS 1926985-18-3) presents as a promising preclinical candidate with potent cytotoxic effects, the ability to induce apoptosis, and cause cell cycle arrest in the S/G2/M phases. Its potential activity as a JAK2 inhibitor suggests a targeted mechanism of action that warrants further investigation. However, it is crucial to note that the detailed primary research data, including comprehensive quantitative analyses and specific experimental protocols, are not currently available in the public domain. The information presented in this guide is based on a synthesis of available high-level data and generalized knowledge of anticancer drug discovery. Further in-depth studies are necessary to fully elucidate the therapeutic potential and mechanistic details of this compound.

The Effect of Anticancer Agent RTA 502 on HT-29 and HepG-2 Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the known effects of the synthetic anticancer agent RTA 502 on the human colorectal adenocarcinoma cell line, HT-29, and the human hepatocellular carcinoma cell line, HepG-2. RTA 502 has demonstrated significant anti-tumor activity in both colon and liver cancer models. Its mechanism of action is primarily centered on the induction of apoptosis, with a notable differential effect based on the p53 tumor suppressor status of the cancer cells. In p53 wild-type cells such as HepG-2, RTA 502 induces p53-mediated apoptosis. Conversely, in cells with mutated or null p53, like HT-29, it triggers a p53-independent apoptotic pathway. This whitepaper synthesizes the available data on RTA 502, presenting its mechanism of action, effects on signaling pathways, and relevant (though limited in public documentation) quantitative data. Detailed, generalized experimental protocols for the techniques used to study this agent are also provided to guide further research.

Introduction to RTA 502

RTA 502, with the chemical name 5-nitro-2-(3-{4-[3-(8-methoxy-6-oxo-6H-2,10b-diaza-aceanthrylen-5-ylamino)propyl]piperazin-1-yl}-propyl)-2-aza-phenalene-1,3-dione, is a synthetic compound identified for its potent in vitro and in vivo anti-tumor properties, particularly against colon, liver, and pancreatic cancers[1]. Biophysical and biochemical studies have revealed that RTA 502 functions by binding reversibly to the major groove of DNA[1]. This interaction is hypothesized to interfere with the functions of proteins involved in DNA repair and transcription, ultimately leading to cell cycle arrest and apoptosis[1].

A key feature of RTA 502's activity is its differential mechanism based on the p53 status of the cancer cell line. In cells with wild-type p53, such as the HepG-2 liver cancer cell line, RTA 502's cytotoxic effects are mediated through the activation of the p53 signaling pathway, leading to apoptosis. In contrast, in cancer cells with mutated p53, such as the HT-29 colon cancer cell line, RTA 502 induces apoptosis through a p53-independent mechanism[1].

Data Presentation: Effects of RTA 502 on HT-29 and HepG-2 Cells

Quantitative data on the specific effects of RTA 502 on HT-29 and HepG-2 cell lines is not widely available in publicly accessible literature. The following tables summarize the known qualitative effects and provide a template for the types of quantitative data that would be essential for a full evaluation of this compound.

Table 1: Cytotoxicity of RTA 502

| Cell Line | p53 Status | IC50 (nM) | Assay Method | Exposure Time (h) |

| HT-29 | Mutated | Not Available | Not Available | Not Available |

| HepG-2 | Wild-Type | Not Available | Not Available | Not Available |

Table 2: Gene Expression Changes Induced by 100 nM RTA 502[1]

| Cell Line | Gene Category | Key Genes Affected | Direction of Change |

| HT-29 | Stress Response | TGFB1, IL1R1, MDK, GPX3, MHC | Upregulated |

| Cell Cycle & Replication Arrest | PML, ORC, MCM2, MCM4, MCM5, MCM7, RRM2, CHK1 | Dysregulated | |

| TNF-Dependent Apoptosis | (10 genes in this pathway) | Strongly Upregulated | |

| HepG-2 (inferred from HCT116 wt p53) | DNA Damage Response | CHK1, RAD54, H2AFX | Dysregulated |

| DNA Replication Arrest | CDC6, CDC7, RRM2, MCM2-7, CDT1, RFC3, PSF2 | Suppressed/Activated | |

| Cell Cycle Arrest | CDKN1A, GADD45, BTG1, CDC2, CDC20 | Suppressed/Activated | |

| Apoptosis | TP53, TNF, FAS, BAX, CASP8 | Suppressed/Activated |

Signaling Pathways Modulated by RTA 502

The mechanism of RTA 502 involves the induction of cellular stress and replication arrest, which culminates in apoptosis through distinct signaling pathways in HT-29 and HepG-2 cells.

p53-Independent Apoptosis in HT-29 Cells

In HT-29 cells, which harbor a mutated p53 gene, RTA 502 treatment leads to the upregulation of stress response genes that are not regulated by p53. A significant effect is the strong upregulation of genes involved in TNF-dependent apoptosis. This suggests that RTA 502 activates an extrinsic apoptotic pathway in these cells.

p53-Dependent Apoptosis in HepG-2 Cells

In HepG-2 cells, which have wild-type p53, RTA 502 treatment triggers the stabilization of the p53 protein. This leads to the transcriptional activation or suppression of a multitude of p53 target genes involved in DNA damage response, cell cycle arrest, and ultimately, apoptosis. This indicates the activation of the intrinsic apoptotic pathway.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the effects of RTA 502. Specific concentrations, incubation times, and antibody dilutions would need to be optimized for this particular agent.

Cell Culture and Maintenance

-

Cell Lines: HT-29 (ATCC HTB-38) and HepG-2 (ATCC HB-8065).

-

Culture Media: For HT-29, McCoy's 5a Medium Modified. For HepG-2, Eagle's Minimum Essential Medium. Both supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treatment: Treat cells with a serial dilution of RTA 502 (or vehicle control) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Gene Expression Analysis (Microarray)

-

Cell Treatment: Culture HT-29 and HepG-2 cells and treat with 100 nM RTA 502 for various time points (e.g., 4, 24, 48, 72 hours).

-

RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

RNA Quality Control: Assess RNA integrity and quantity.

-

Microarray Hybridization: Process and hybridize the RNA samples to a microarray chip (e.g., Affymetrix 2K array) following the manufacturer's protocol.

-

Data Acquisition and Analysis: Scan the microarray and analyze the data to identify differentially expressed genes (e.g., > +/- 3-fold change).

Western Blotting

-

Protein Extraction: Lyse RTA 502-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, BAX, Caspase-8) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

RTA 502 is a promising anticancer agent with a distinct mechanism of action that is dependent on the p53 status of the tumor cells. In the p53-mutated colon cancer cell line HT-29, it induces apoptosis through a p53-independent, TNF-dependent pathway. In the p53 wild-type liver cancer cell line HepG-2, it activates the canonical p53-mediated apoptotic pathway. While the qualitative effects of RTA 502 are documented, a significant gap exists in the public domain regarding specific quantitative data, such as IC50 values and precise fold-changes in protein expression. Further research is warranted to fully elucidate the therapeutic potential of RTA 502, and the protocols and pathway diagrams provided herein offer a framework for such investigations.

References

Investigating the Cytotoxic Effects of Anticancer Agent 53: A Technical Guide

This technical guide provides an in-depth overview of the preclinical data and cytotoxic effects of Anticancer agent 53. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms and potential therapeutic applications of this compound.

Compound Overview

This compound is a potent anti-tumor agent that has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1] Its primary mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the inhibition of the PI3K/AKT signaling pathway.[1]

Quantitative Data Summary

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a normal human gastric epithelial cell line (GES-1). The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 0.37 |

| HGC-27 | Gastric Cancer | 3.10 |

| HepG-2 | Hepatocellular Carcinoma | 4.01 |

| MCF7 | Breast Cancer | 7.87 |

| A549 | Lung Carcinoma | >18 |

| GES-1 | Normal Gastric Epithelium | 9.11 |

| Table 1: In vitro cytotoxicity (IC50) of this compound against various human cancer cell lines and a normal cell line.[1] |

Mechanism of Action

Inhibition of PI3K/AKT Signaling Pathway

This compound exerts its pro-apoptotic effects by suppressing the PI3K/AKT signaling pathway in HGC-27 cells.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound promotes programmed cell death in cancer cells.

Caption: PI3K/AKT signaling pathway inhibition by this compound.

Induction of G2/M Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to a dose-dependent induction of cell cycle arrest at the G2/M phase in HGC-27 and HT-29 cells.[1] This is followed by the induction of apoptosis in a concentration-dependent manner. Additionally, the agent has been shown to inhibit the migration and invasion of HGC-27 cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (HGC-27, HT-29, HepG-2, A549, MCF7) and normal cells (GES-1) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 0.22, 0.67, 2, 6, 18 µM) and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated using a dose-response curve fitting software.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: HGC-27 and HT-29 cells are treated with this compound (e.g., 0.1, 0.3, 0.9 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: HGC-27 and HT-29 cells are treated with various concentrations of this compound (e.g., 0.1, 0.3, 0.9, 2.7 µM) for 24 hours.

-

Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is quantified.

Western Blot Analysis for PI3K/AKT Pathway Proteins

-

Protein Extraction: HGC-27 cells are treated with this compound (e.g., 0.1, 0.3, 0.9 µM) for 24 hours. Total protein is extracted using RIPA lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-PI3K, PI3K, p-AKT, AKT, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxic effects of this compound.

Caption: General experimental workflow for investigating this compound.

References

Initial Screening of Anticancer Agent 53 in A549 and MCF7 Cells: A Technical Guide

This document provides a comprehensive technical overview of the initial in vitro screening of "Anticancer agent 53," a novel compound with potential therapeutic applications in oncology. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of key findings in the A549 human lung carcinoma and MCF7 human breast adenocarcinoma cell lines.

Data Presentation

The preliminary screening of this compound has demonstrated significant cytotoxic and cytostatic effects in both A549 and MCF7 cell lines. The key quantitative data from these initial studies are summarized below.

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment Duration (hours) | IC50 (nM) |

| A549 | 72 | 4.3 |

| MCF7 | 72 | 42.0 |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Effect | Observation |

| A549 & MCF7 | Apoptosis Induction | Induces programmed cell death[1][2] |

| A549 & MCF7 | Cell Cycle Arrest | Arrests cells in the S and G2/M phases of the cell cycle |

| A549 | Topoisomerase I Inhibition | Inhibits the activity of topoisomerase I at a concentration of 0.2 µM after 6 hours of treatment |

Experimental Protocols

Detailed methodologies for the key experiments performed in the initial screening of this compound are provided below. These protocols are standardized and can be adapted for similar in vitro studies.

Cell Culture

A549 and MCF7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

A549 and MCF7 cells

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete culture medium

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 72 hours. Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This assay is used to detect apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

A549 and MCF7 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide and measuring the fluorescence intensity by flow cytometry.

Materials:

-

A549 and MCF7 cells

-

6-well plates

-

This compound

-

70% cold ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect specific proteins in a sample. For this study, it can be used to analyze the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Cyclin B1, CDK1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Topoisomerase I Activity Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Nuclear extracts from treated and untreated A549 cells

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I reaction buffer

-

Proteinase K

-

Agarose gel electrophoresis system

Procedure:

-

Incubate nuclear extracts with supercoiled plasmid DNA in the presence or absence of this compound in a reaction buffer for 30 minutes at 37°C.

-

Stop the reaction by adding SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the relaxed form.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the initial screening of this compound.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of "Anticancer Agent 53"

Compound of Interest: Anticancer Agent 53 Hypothesized Mechanism of Action: Selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Audience: Researchers, scientists, and drug development professionals.

Introduction

"this compound" is a novel synthetic compound designed to target the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1] These application notes provide detailed in vitro protocols to assess the biological activity of "this compound" on cancer cells. The assays described will help elucidate its cytotoxic effects, its impact on programmed cell death (apoptosis), its influence on cell cycle progression, and its ability to modulate its intended molecular target.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for "this compound" to illustrate expected outcomes from the described protocols.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological function.

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 7.5 µM |

| PC-3 | Prostate Carcinoma | 12.2 µM |

| A549 | Lung Carcinoma | 18.9 µM |

| HCT116 | Colon Carcinoma | 9.8 µM |

| Note: IC₅₀ values are determined from dose-response curves generated from cell viability assays like the MTT assay. |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h)

| Treatment Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control (DMSO) | 94.2% | 3.1% | 2.7% |

| 5 µM Agent 53 | 75.6% | 15.8% | 8.6% |

| 10 µM Agent 53 | 48.3% | 35.1% | 16.6% |

| 20 µM Agent 53 | 22.7% | 51.4% | 25.9% |

| Note: Cell populations are quantified using Annexin V/PI staining followed by flow cytometry analysis. |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h)

| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | 55.1% | 30.5% | 14.4% |

| 10 µM Agent 53 | 72.3% | 15.2% | 12.5% |

| Note: Cell cycle distribution is determined by propidium iodide (PI) staining of cellular DNA followed by flow cytometry. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

"this compound" stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of "this compound" in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate at 37°C for 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at 37°C for 4 hours or overnight in a humidified atmosphere.

-

Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition. This protocol aims to detect changes in the phosphorylation of Akt (a downstream target of PI3K) and S6 Ribosomal Protein (a downstream target of mTOR).

Materials:

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Lysis:

-

Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of "this compound" for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize protein amounts and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify band intensity relative to loading controls (total protein or β-actin).

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with "this compound" for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells. Centrifuge at 300-600 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry immediately (within 1 hour). Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the distinction between cells in G0/G1, S, and G2/M phases.

Materials:

-

6-well tissue culture plates

-

PBS

-

Ice-cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with "this compound" for a specified time (e.g., 24 hours).

-

Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS, then resuspend in 400 µL of PBS.

-

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at 4°C.

-

Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, recording at least 10,000 events. Use linear scale for PI signal and apply doublet discrimination.

Mandatory Visualizations

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Application Note: Cell Cycle Analysis of Anticancer Agent 53 Using Flow Cytometry

For Research Use Only.

Introduction

Anticancer agent 53 is a novel compound demonstrating potent antitumor activities. Preliminary studies have shown that it induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway.[1] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the DNA content of individual cells, allowing for the precise determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][3][4] This method is crucial for elucidating the cytostatic effects of potential therapeutic agents like this compound.

Principle of the Assay

This protocol employs propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA.[3] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the distribution of fluorescence intensity across a population of cells using a flow cytometer, we can distinguish between cells in different phases of the cell cycle. Cells in the G0/G1 phase have a diploid DNA content (2N), while cells in the G2/M phase have a tetraploid DNA content (4N). Cells undergoing DNA synthesis in the S phase will have a DNA content between 2N and 4N. Treatment with an effective cell cycle inhibitor, such as this compound, is expected to cause an accumulation of cells in a specific phase, in this case, the G2/M phase.

Materials and Reagents

-

Cancer cell line of interest (e.g., HGC-27, HT-29)

-

This compound (provided as a stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA or other cell detachment solution

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% (v/v) Triton X-100 in PBS

-

-

Flow cytometry tubes (5 mL)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Cell culture plates or flasks

-

Flow cytometer

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that ensures they are in the exponential growth phase and will not exceed 80-90% confluency by the end of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM, 0.3 µM, 0.9 µM) based on previously determined IC50 values. Also, prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours). The optimal incubation time may need to be determined empirically.

Cell Harvesting and Fixation

-

Harvesting Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

-

Harvesting Suspension Cells:

-

Transfer the cell suspension directly into a 15 mL conical tube.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

-

Storage: The cells can be stored in 70% ethanol at -20°C for at least 2 hours or up to several weeks before staining.

Propidium Iodide Staining

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

-